Product packaging for Methyl 2-(2-methoxy-2-oxoethyl)benzoate(Cat. No.:CAS No. 716-43-8)

Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B1266806
CAS No.: 716-43-8
M. Wt: 208.21 g/mol
InChI Key: ROMWRJNZSHFGEK-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis Methodologies

Methyl 2-(2-methoxy-2-oxoethyl)benzoate serves as a valuable building block in the synthesis of more complex molecular architectures. Its utility is prominently featured in several key synthetic methodologies, including condensation reactions and the construction of heterocyclic systems.

One of the most notable applications of this compound is in the Stobbe condensation . This reaction typically involves the condensation of a succinic ester with a ketone or aldehyde in the presence of a strong base to form an alkylidenesuccinic acid or its corresponding ester. Research has demonstrated the successful use of dimethyl homophthalate in Stobbe condensations with various ketones, leading to the formation of novel compounds with potential applications in the development of pharmaceuticals and agrochemicals. africaresearchconnects.com The reaction's outcome is often influenced by the nature of the substituents on the ketone and the reaction conditions, which can affect the electronic properties and steric hindrance of the reactants. africaresearchconnects.com

Furthermore, this diester is a key starting material for the synthesis of various heterocyclic compounds. For instance, it is employed in the preparation of substituted isocoumarin (B1212949) and indole (B1671886) skeletons. researchgate.net The synthesis of naphthalimide anhydrides, which are precursors to potential antitumor agents, also utilizes dimethyl homophthalate in a process that involves treatment with aldehydes followed by photocyclization. bohrium.com The photolysis of 2-diazo-1,3-indandione in methanol (B129727) has also been shown to produce dimethyl homophthalate as the major product, highlighting its role in photochemical transformations. researchgate.net

Significance as a Benchmarking Compound in Mechanistic Studies

Beyond its direct application in synthesis, this compound has proven to be a significant compound for elucidating the mechanisms of various organic reactions. Its structure allows for the study of reactivity and the exploration of reaction pathways.

The compound has been utilized in studies of the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction , a chain process involving radical and radical-anion intermediates. chemistry-chemists.com For example, the α-methoxylation of dimethyl homophthalate is a key step in a synthetic route towards 4-methoxyhomophthalic anhydride (B1165640), an important intermediate for anthracyclinones. chemistry-chemists.com The study of such reactions provides valuable insights into the behavior of radical intermediates and the factors that govern the efficiency of the propagation and termination steps of the SRN1 mechanism. chemistry-chemists.com

Moreover, the involvement of dimethyl homophthalate in reactions like the Stobbe condensation has contributed to a deeper understanding of these mechanistic pathways. africaresearchconnects.com Research suggests that the electronic nature of the substituents on the reacting partners plays a crucial role in the reaction's efficiency. africaresearchconnects.com Additionally, it has been noted in the context of reductions of keto esters via hydrosilylation catalyzed by rhodium complexes, where the reaction may proceed through an intermediate hemiketal. dss.go.th The compound's reactions have also been instrumental in proposing and proving the existence of various reaction intermediates. researchgate.net

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC11H12O4 africaresearchconnects.com
Molecular Weight208.21 g/mol chemistry-chemists.com
CAS Number716-43-8 africaresearchconnects.comchemistry-chemists.com
AppearanceColorless to pale yellow liquid africaresearchconnects.com
IUPAC NameThis compound chemistry-chemists.com
InChIInChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3 africaresearchconnects.com
InChIKeyROMWRJNZSHFGEK-UHFFFAOYSA-N chemistry-chemists.com
Canonical SMILESCOC(=O)CC1=CC=CC=C1C(=O)OC chemistry-chemists.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1266806 Methyl 2-(2-methoxy-2-oxoethyl)benzoate CAS No. 716-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMWRJNZSHFGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291570
Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID80291570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-43-8
Record name 716-43-8
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Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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Record name Methyl 2-(2-methoxy-2-oxoethyl)benzoate
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Synthetic Methodologies and Precursor Chemistry of Methyl 2 2 Methoxy 2 Oxoethyl Benzoate

Established Synthetic Pathways to Methyl 2-(2-methoxy-2-oxoethyl)benzoate

Established synthetic routes to this compound primarily involve classical organic reactions such as esterification, alkylation of benzoic acid precursors, and the reduction of suitable ketone derivatives.

The formation of the two ester functionalities in this compound is most commonly achieved through Fischer-Speier esterification. organic-chemistry.orgchemistrysteps.comlibretexts.org This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol. byjus.com For the synthesis of the target molecule, this typically involves the reaction of homophthalic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. chemistrysteps.comathabascau.ca

The reaction is reversible, and to drive the equilibrium towards the formation of the diester, an excess of methanol is often used, or water is removed from the reaction mixture as it is formed. chemistrysteps.combyjus.com The mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers and the elimination of a water molecule, the ester is formed. chemistrysteps.com

Reaction Type Reactants Catalyst Key Features
Fischer-Speier EsterificationCarboxylic Acid (e.g., Homophthalic Acid), Alcohol (e.g., Methanol)Strong Acid (H₂SO₄, p-TsOH)Reversible reaction; driven to completion by excess alcohol or water removal. chemistrysteps.combyjus.com

An alternative approach involves the use of dimethyl carbonate as both a reactant and a methylating agent, which can be a greener alternative to traditional methods. prepchem.com

Alkylation of benzoic acid derivatives provides a versatile route to introduce the acetic acid methyl ester side chain. One notable method is the palladium(II)-catalyzed ortho-alkylation of benzoic acids. This approach allows for the direct functionalization of the C-H bond at the ortho position of the carboxyl group. google.com While this method has been demonstrated for various alkyl halides, its application for introducing the methoxycarbonylmethyl group would be a key step. google.com

Another classical strategy involves the ortho-metalation of a benzoic acid derivative. This is typically achieved by treating the protected benzoic acid with a strong base, such as an organolithium reagent, to deprotonate the ortho position, followed by quenching the resulting anion with an appropriate electrophile like methyl chloroacetate. A related synthesis of ortho-alkylated benzoic acid derivatives involves the lithiation of aryl bromides followed by carboxylation. organic-chemistry.org

Furthermore, the direct alkylation of the enolate of a precursor ester can be employed. For instance, the target molecule itself, also known as dimethyl homoterephthalate, can be alkylated at the α-position of the phenylacetate (B1230308) moiety using a base like potassium hydride followed by an alkyl halide such as methyl iodide. prepchem.com

Alkylation Strategy Key Reagents Description
Pd(II)-Catalyzed C-H ActivationBenzoic Acid, Alkyl Halide, Pd(II) CatalystDirect functionalization of the ortho C-H bond of the benzoic acid. google.com
Ortho-metalationProtected Benzoic Acid, Organolithium Reagent, ElectrophileDeprotonation at the ortho position followed by reaction with an electrophile. organic-chemistry.org
Enolate AlkylationDimethyl Homoterephthalate, Base (KH), Alkyl Halide (CH₃I)Alkylation at the carbon alpha to one of the ester groups. prepchem.com

A plausible synthetic route to this compound involves the reduction of a corresponding ketone precursor. A suitable precursor for this transformation is Methyl 2-acetylbenzoate. a2bchem.comsigmaaldrich.comchemspider.com This compound contains the necessary aromatic ring and the methyl benzoate (B1203000) moiety, with a ketone group that can be converted into the required methylene (B1212753) group of the acetic acid ester side chain.

Standard ketone reduction methodologies could be applied here. For instance, the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for the deoxygenation of aryl ketones. These reactions would convert the acetyl group of Methyl 2-acetylbenzoate into an ethyl group. Subsequent oxidation of the terminal methyl of the ethyl group to a carboxylic acid, followed by esterification, would yield the final product. A more direct approach could involve a two-step process of reduction of the ketone to a secondary alcohol, followed by dehydration to an alkene and then hydrocarboxylation/esterification.

Precursor Potential Reduction Method Intermediate Steps
Methyl 2-acetylbenzoateWolff-Kishner or Clemmensen ReductionLeads to a 2-ethylbenzoate derivative, requiring further functionalization.
Methyl 2-acetylbenzoateReduction to alcohol (e.g., with NaBH₄)Forms a hydroxyethyl (B10761427) intermediate, which would require further steps.

Novel Synthetic Approaches for this compound and its Analogues

More contemporary synthetic strategies focus on efficiency and the generation of molecular diversity. These include multi-component reactions and the derivatization of highly functionalized starting materials.

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. libretexts.org The Ugi reaction, a well-known isocyanide-based MCR, has been employed to synthesize analogues of the target compound. researchgate.net

For example, a reaction between substituted benzaldehydes, anthranilic acid (2-aminobenzoic acid), and an isocyanide can generate structurally diverse N-substituted anthranilate derivatives. researchgate.net While not a direct synthesis of this compound, this methodology highlights a pathway to create a library of related compounds with potential applications in medicinal chemistry. The core structure of anthranilic acid provides the benzoic acid moiety, and the other components can be varied to introduce different side chains. researchgate.net

Multi-component Reaction Components Product Type
Ugi ReactionBenzaldehyde, Anthranilic Acid, IsocyanideN-substituted methyl 2-aminobenzoate (B8764639) derivatives. researchgate.net

The most direct precursor for the synthesis of this compound, which is also known as dimethyl homophthalate, is homophthalic acid or its corresponding anhydride (B1165640). orgsyn.orgnih.gov Homophthalic acid can be prepared by the oxidation of indene. orgsyn.org

The synthesis of the target diester from homophthalic acid can be achieved through a double Fischer esterification with methanol, as described in section 2.1.1. byjus.comathabascau.ca A highly efficient method involves the reaction of homophthalic anhydride with methanol. The anhydride is first opened by methanol to form a mono-ester, 2-carboxyphenylacetic acid methyl ester. google.comchemspider.com This intermediate can then be subjected to a second esterification to yield the final product. The reaction of anhydrides with alcohols is often facile and can sometimes be carried out without a catalyst, although one is typically required for the esterification of the second carboxylic acid group. researchgate.netresearchgate.net

Precursor Reaction Reagents Key Advantage
Homophthalic AcidDouble Fischer EsterificationMethanol, Acid CatalystDirect conversion to the final product. orgsyn.org
Homophthalic AnhydrideMethanolysis followed by EsterificationMethanol, (optional catalyst for second step)Often a high-yielding and clean reaction for the initial ring-opening. google.comchemspider.com

Synthetic Routes to Pyridine (B92270) and Naphthyridine Derivatives Utilizing Related Precursors

The structural framework of this compound, a substituted benzoic acid derivative, is analogous to precursors used in several classical named reactions for the synthesis of pyridine and naphthyridine derivatives. Quinolines, a class of fused bicyclic heterocycles containing a benzene (B151609) ring fused to a pyridine ring, are isomeric with naphthyridines and are often synthesized from aniline (B41778) or its derivatives, which are structurally related to the benzoic acid core of the target compound.

Key synthetic strategies include the Skraup, Friedländer, and Combes syntheses, which utilize simple aniline-based precursors.

Skraup Synthesis: This method produces quinoline (B57606) through the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The reaction initiates with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org By substituting aniline with its derivatives, a variety of substituted quinolines can be accessed. For example, 3-Aminopyridine can be used to produce 1,5-Naphthyridine. iipseries.org

Friedländer Synthesis: This reaction involves the condensation of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgresearchgate.net The process is catalyzed by either acid or base and proceeds through a condensation followed by a cyclodehydration to form the quinoline derivative. organicreactions.orgresearchgate.net A significant advantage of this method is its ability to produce a wide range of polysubstituted quinolines. researchgate.net However, a limitation can be the availability of the required 2-aminobenzaldehyde (B1207257) derivatives. researchgate.net

Combes Quinoline Synthesis: In this synthesis, an aniline reacts with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org The reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-substituted quinoline. wikipedia.org This method is distinct from other quinoline syntheses due to its use of a β-diketone. wikipedia.orgwikiwand.com

These classical methods highlight how fundamental benzene derivatives, related to the core structure of this compound, serve as critical building blocks for complex heterocyclic compounds.

Interactive Data Table: Synthesis of Heterocycles from Related Precursors
Named ReactionKey PrecursorsProduct ClassReference
Skraup SynthesisAniline, Glycerol, Sulfuric Acid, Oxidizing AgentQuinoline wikipedia.orgorganicreactions.org
Friedländer Synthesis2-Aminobenzaldehyde, Compound with α-methylene groupSubstituted Quinolines organicreactions.orgresearchgate.net
Combes SynthesisAniline, β-Diketone, Acid CatalystSubstituted Quinolines wikipedia.orgquimicaorganica.org

Precursors and Building Blocks in the Synthesis of this compound

The synthesis of this compound, also known by its common name dimethyl homophthalate, originates from its corresponding dicarboxylic acid, homophthalic acid . Homophthalic acid (2-(carboxymethyl)benzoic acid) is the primary precursor, which is then converted to the target diester.

Several methods have been established for the synthesis of homophthalic acid. These routes start from readily available industrial chemicals and involve various oxidative or hydrolytic processes.

Oxidation of Indene or Indanone: One of the primary industrial routes involves the oxidation of indene. orgsyn.orgorgsyn.org This reaction can be performed using different oxidizing agents, such as chromic acid or alkaline permanganate, to cleave the five-membered ring and form the dicarboxylic acid. orgsyn.org Similarly, α-indanone can be oxidized to yield homophthalic acid. orgsyn.org

Hydrolysis of Nitrile Derivatives: Another significant pathway is the hydrolysis of o-carboxyphenylacetonitrile. orgsyn.org

From 2a-Thiohomophthalimide: A convenient laboratory method involves the hydrolysis of 2a-thiohomophthalimide, which itself can be prepared from phenylacetyl chloride. orgsyn.org The hydrolysis is typically achieved by refluxing with a strong base like potassium hydroxide (B78521), followed by acidification. orgsyn.org

Willgerodt Reaction: Homophthalic acid can also be prepared from 2-acetylbenzoic acid via the Willgerodt reaction. wikipedia.org

Once homophthalic acid is obtained, the final step to produce this compound is a Fischer esterification . This involves reacting homophthalic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The two carboxylic acid groups are converted to their corresponding methyl esters, yielding the final product. The synthesis of the isomeric compound, dimethyl phthalate, is similarly achieved by the esterification of phthalic anhydride with methanol.

Interactive Data Table: Precursors for this compound
Final ProductImmediate PrecursorPrecursor Synthesis Starting MaterialsKey Reaction TypeReference
This compoundHomophthalic AcidIndene or IndanoneOxidation orgsyn.orgorgsyn.org
o-CarboxyphenylacetonitrileHydrolysis orgsyn.org
2a-ThiohomophthalimideHydrolysis orgsyn.org
2-Acetylbenzoic AcidWillgerodt Reaction wikipedia.org
This compoundHomophthalic Acid, MethanolN/AFischer Esterification

Mechanistic Investigations and Chemical Transformations of Methyl 2 2 Methoxy 2 Oxoethyl Benzoate

Reaction Mechanisms Involving the Ester and Carboxylic Acid Functionalities

The reactivity of Methyl 2-(2-methoxy-2-oxoethyl)benzoate is largely dictated by its two ester groups, which can undergo a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling the outcome of synthetic procedures.

Detailed Investigations of Esterification Dynamics

While specific kinetic studies on the esterification of a precursor diacid to form this compound are not extensively documented in dedicated literature, the principles of Fischer-Speier esterification provide a fundamental understanding. The reaction would involve the dicarboxylic acid precursor, homophthalic acid, and methanol (B129727) in the presence of a strong acid catalyst. The mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol. Subsequent proton transfers and elimination of water yield the diester. The relative reactivity of the two carboxylic acid groups in homophthalic acid can influence the reaction dynamics, although typically, with sufficient reagent and reaction time, the formation of the diester is favored.

Mechanistic Pathways of Reduction Reactions

The reduction of the ester functionalities in this compound can be achieved using various reducing agents, with the mechanism being dependent on the chosen reagent.

Reduction with Lithium Aluminium Hydride (LiAlH₄): This powerful reducing agent will typically reduce both ester groups to their corresponding alcohols, yielding 2-(2-hydroxyethyl)benzyl alcohol. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the carbonyl carbon of each ester group. This is followed by the departure of the methoxy (B1213986) group and subsequent reduction of the intermediate aldehyde to the primary alcohol.

Selective Reduction: Achieving selective reduction of one ester group over the other presents a significant challenge due to their similar reactivity. However, strategies such as using sterically hindered reducing agents or protecting one of the ester groups could potentially afford mono-reduction products. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures might allow for the selective reduction of one ester to an aldehyde, although controlling this selectivity would be difficult.

Decarboxylation Reaction Mechanisms

Decarboxylation of this compound is not a straightforward process as it lacks the typical β-keto acid or malonic ester-type structure that facilitates decarboxylation. To induce decarboxylation, one of the ester groups would first need to be saponified to the corresponding carboxylate. The resulting carboxylate anion could then potentially undergo decarboxylation upon heating, although this would likely require harsh conditions and may lead to a mixture of products. The mechanism would involve the elimination of carbon dioxide and the formation of a carbanionic intermediate, which would then be protonated.

Nucleophilic Substitution Reactions and Site Selectivity

The ester groups of this compound are susceptible to nucleophilic acyl substitution. The site selectivity of such reactions is a key consideration.

Saponification: Treatment with a base, such as sodium hydroxide (B78521), will lead to the hydrolysis of the ester groups to form the corresponding carboxylates. The relative rates of hydrolysis of the two ester groups would be similar, and controlling the reaction to achieve mono-saponification would be challenging. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion.

Aminolysis: Reaction with an amine can convert the esters to amides. Similar to saponification, achieving selectivity between the two ester positions is difficult under standard conditions. The mechanism is analogous to that of saponification, with the amine acting as the nucleophile.

Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification to form different esters.

Advanced Catalysis in Transformations of this compound

Transition metal catalysis offers powerful tools for the functionalization of aromatic systems like that found in this compound.

Transition Metal Catalysis in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

To engage in cross-coupling reactions, the aromatic ring of this compound would first need to be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. Assuming the presence of such a leaving group on the benzene (B151609) ring, various cross-coupling reactions could be employed.

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction of a halogenated derivative of this compound with a boronic acid or ester would lead to the formation of a new carbon-carbon bond at the aromatic ring. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Heck Coupling: The Heck reaction would involve the palladium-catalyzed coupling of a halogenated this compound with an alkene. The mechanism is similar to the Suzuki coupling in its initial oxidative addition step, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the coupled product.

Sonogashira Coupling: For the formation of an aryl-alkyne bond, a Sonogashira coupling could be employed. This reaction utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst to couple a halogenated derivative of the substrate with a terminal alkyne. The catalytic cycle involves both a palladium cycle and a copper cycle, facilitating the formation of the desired product.

The specific conditions for these cross-coupling reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity.

Reaction TypeReagents/CatalystsFunctional Group Transformation
EsterificationHomophthalic acid, Methanol, Acid catalystCarboxylic acids to Methyl esters
ReductionLithium Aluminium Hydride (LiAlH₄)Both ester groups to primary alcohols
SaponificationSodium Hydroxide (NaOH)Both ester groups to carboxylates
Suzuki CouplingAryl halide derivative, Boronic acid, Pd catalystC-H bond to C-C bond (aryl-aryl)
Heck CouplingAryl halide derivative, Alkene, Pd catalystC-H bond to C-C bond (aryl-alkene)
Sonogashira CouplingAryl halide derivative, Terminal alkyne, Pd/Cu catalystC-H bond to C-C bond (aryl-alkyne)

Organocatalytic Applications and Mechanistic Aspects

While direct organocatalytic applications of this compound are not extensively documented in peer-reviewed literature, its structural features, particularly the active methylene (B1212753) group flanked by two carbonyl functionalities, make it a prime candidate for a variety of organocatalytic transformations. The principles governing the reactivity of analogous dicarbonyl compounds, such as malonate esters, in organocatalytic reactions can be extrapolated to predict the potential behavior of this compound.

A prominent area where analogues of this compound have seen significant success is in the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. rsc.org Organocatalysis, utilizing small organic molecules to accelerate and control the stereochemical outcome of reactions, has emerged as a cornerstone of modern asymmetric synthesis. nih.gov

In the context of Michael additions, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven highly effective. These catalysts typically possess both a basic site (e.g., a tertiary amine) to deprotonate the pronucleophile and a hydrogen-bonding donor group (e.g., a thiourea) to activate the electrophile (the Michael acceptor). rsc.org For instance, the addition of dimethyl malonate to β-nitrostyrene has been successfully catalyzed by 9-amino(9-deoxy) epicinchonine derivatives bearing a thiourea (B124793) moiety.

The proposed mechanism for such a reaction involves the formation of a hydrogen-bonded complex between the thiourea group of the catalyst and the nitro group of the Michael acceptor. This enhances the electrophilicity of the nitroalkene. Simultaneously, the basic amine of the catalyst deprotonates the active methylene group of the malonate ester, generating a nucleophilic enolate. The chiral scaffold of the catalyst then directs the facial attack of the enolate onto the activated Michael acceptor, leading to the formation of the product with high enantioselectivity.

Given its structural similarity to dimethyl malonate, this compound could foreseeably act as a competent nucleophile in similar organocatalytic Michael additions to a variety of acceptors, such as nitroolefins, enones, and unsaturated imines. The electronic asymmetry of this compound, with one ester group attached to a benzene ring and the other to a methylene group, might influence its reactivity and the stereochemical outcome of such reactions in nuanced ways compared to symmetrical malonates.

Table 1: Organocatalytic Asymmetric Michael Addition of Malonate Esters to Nitroolefins

EntryMichael AcceptorCatalystSolventYield (%)ee (%)
1β-NitrostyreneCinchonine-derived thioureaToluene9594
24-Chloro-β-nitrostyreneCinchonine-derived thioureaToluene9693
34-Methyl-β-nitrostyreneCinchonine-derived thioureaToluene9495
42-Nitro-1-phenylpropeneCinchonine-derived thioureaToluene8890

This table presents representative data for the organocatalytic Michael addition of dimethyl malonate to various nitroolefins, demonstrating the high yields and enantioselectivities achievable with bifunctional organocatalysts. Similar reactivity could be anticipated for this compound.

Stereochemical Control and Diastereoselective Reactions Involving this compound Analogues

The control of stereochemistry is a central theme in modern organic synthesis. While the previous section focused on enantioselective transformations, creating a single stereocenter with high fidelity, this section explores the potential for diastereoselective reactions involving analogues of this compound. Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple stereocenters, where the relative orientation of these centers is critical for biological activity or material properties.

Analogues of this compound, particularly those that can act as or be generated from 1,3-dicarbonyl compounds, are valuable substrates in cascade or domino reactions that can rapidly build molecular complexity with excellent diastereocontrol. A notable example is the cascade double Michael reaction between curcumins and arylidenemalonates, which leads to the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

The mechanism of this transformation highlights how stereochemical control can be achieved. beilstein-journals.org The initial Michael addition of the enolate of curcumin (B1669340) to the arylidenemalonate creates an intermediate enolate. This intermediate then undergoes a diastereoselective 6-endo-trig intramolecular Michael addition to the enone moiety within the same molecule. beilstein-journals.org This intramolecular cyclization proceeds through a highly organized transition state, which dictates the relative stereochemistry of the newly formed stereocenters, resulting in the formation of the cyclohexanone (B45756) ring as a single diastereomer in many cases. beilstein-journals.org

The success of this diastereoselective cascade suggests that analogues of this compound could be employed in similar transformations. For instance, a suitably functionalized derivative of this compound could act as the Michael donor. Alternatively, the core structure could be incorporated into a larger molecule that is then subjected to a diastereoselective cyclization. The rigid aromatic backbone of the benzoate (B1203000) moiety could exert significant steric influence on the transition state of such reactions, potentially leading to high levels of diastereocontrol.

Table 2: Diastereoselective Synthesis of Highly Substituted Cyclohexanones via Cascade Double Michael Reaction

EntryCurcumin AnalogueArylidenemalonateCatalystSolventYield (%)Diastereomeric Ratio
1CurcuminBenzylidenemalonateKOH/TBABDichloromethane/Water85>99:1
2Curcumin4-ChlorobenzylidenemalonateKOH/TBABDichloromethane/Water82>99:1
3Curcumin4-MethylbenzylidenemalonateKOH/TBABDichloromethane/Water88>99:1
4FurylcurcuminBenzylidenemalonateKOH/TBABDichloromethane/Water56>99:1

This table showcases the high yields and excellent diastereoselectivity achieved in the cascade double Michael reaction of curcumin analogues with arylidenemalonates. beilstein-journals.org The principles of stereochemical control demonstrated here are applicable to the design of diastereoselective reactions involving analogues of this compound.

Advanced Analytical and Spectroscopic Research on Methyl 2 2 Methoxy 2 Oxoethyl Benzoate

Elucidation of Reaction Intermediates and Products by Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 2-(2-methoxy-2-oxoethyl)benzoate and for monitoring its synthesis. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In a typical synthesis, NMR can be used to track the conversion of starting materials to the final product. For instance, if the synthesis starts from a carboxylic acid precursor, the disappearance of the characteristic broad singlet of the acidic proton (often found above 10 ppm in ¹H NMR) and the emergence of new signals corresponding to the methyl ester groups would signify reaction progress.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its unique proton environments. The aromatic protons on the benzene (B151609) ring would appear as a multiplet in the range of 7.2-8.0 ppm. A sharp singlet for the benzylic protons (the -CH₂- group) would be observed, typically around 4.0 ppm. Furthermore, two distinct singlets would be present for the two non-equivalent methyl ester (-OCH₃) groups, likely appearing between 3.6 and 3.9 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. This includes distinct resonances for the two carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methylene (B1212753) carbon, and the two methoxy (B1213986) carbons. Spectral data for related compounds, such as methyl benzoate (B1203000) and methyl 2-methylbenzoate, are well-documented and serve as a reference for assigning the peaks in the spectrum of the title compound. chemicalbook.comspectrabase.comdoi.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 8.0Multiplet4HAromatic protons (C₆H₄)
~ 4.0Singlet2HBenzylic protons (-CH₂-)
~ 3.9Singlet3HEster methyl protons (-COOCH₃)
~ 3.7Singlet3HEster methyl protons (-COOCH₃)

Mass Spectrometric Techniques for Mechanistic Studies and Identification

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and investigating the fragmentation patterns of this compound, which aids in its identification and in understanding reaction mechanisms. The compound has a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion ([M]⁺), which corresponds to its molecular weight. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 208.

This molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. Analysis of these fragments provides structural information. GC-MS data for this compound shows several key peaks. nih.gov The fragmentation pattern can be rationalized by the cleavage of the ester functional groups. Common fragmentation pathways for similar benzoate esters include the loss of the methoxy group (-OCH₃) leading to an [M-31]⁺ ion, or the loss of the methoxycarbonyl group (-COOCH₃) resulting in an [M-59]⁺ ion. docbrown.infowisc.edu

For this compound, the observed prominent peaks can be tentatively assigned to specific fragmentation events, helping to confirm the structure of the molecule formed in a reaction. nih.gov

Table 2: Experimental GC-MS Fragmentation Data for this compound nih.gov

m/zRelative IntensityPossible Fragment
177High[M - OCH₃]⁺
149High[M - COOCH₃]⁺ or subsequent fragmentation
148HighLoss of methanol (B129727) [M - CH₃OH]⁺
133ModerateFurther fragmentation
91ModerateTropylium ion [C₇H₇]⁺ or related fragment

Vibrational Spectroscopy (Infrared) for Characterization of Reaction Progress

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful and rapid technique for identifying functional groups and monitoring the progress of reactions that produce this compound. nih.gov The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds.

The key to using IR for reaction monitoring is to observe the disappearance of bands associated with the starting materials and the simultaneous appearance of bands characteristic of the product. For example, in an esterification reaction starting from a carboxylic acid, the disappearance of the very broad O-H stretching band (typically 2500-3300 cm⁻¹) of the carboxylic acid is a clear indicator of reaction completion. chegg.com

The IR spectrum of this compound is characterized by several strong absorption bands. The most prominent features are the carbonyl (C=O) stretching vibrations of the two ester groups. Due to their different chemical environments (one attached directly to the aromatic ring, the other to a methylene group), they are expected to absorb at slightly different frequencies, likely in the region of 1720-1740 cm⁻¹. Strong C-O stretching bands for the ester linkages will also be present, typically in the 1100-1300 cm⁻¹ range. docbrown.info Additionally, C-H stretching vibrations for the aromatic ring and the aliphatic methyl/methylene groups will be visible around 2850-3100 cm⁻¹. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~ 3100-3000C-H StretchAromatic
~ 2950-2850C-H StretchAliphatic (CH₂, CH₃)
~ 1740C=O StretchAliphatic Ester
~ 1720C=O StretchAromatic Ester
~ 1300-1100C-O StretchEster
~ 1600, 1450C=C StretchAromatic Ring

X-ray Diffraction Studies of Crystalline Derivatives and Complexes

Studies on closely related structures, such as methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate, reveal detailed crystallographic data. researchgate.net Such studies provide precise measurements of bond lengths, bond angles, and torsion angles. For example, in benzoate derivatives, the ester group often exhibits a conformation that is nearly orthogonal to the plane of the aromatic ring, especially when bulky ortho-substituents are present, to minimize steric hindrance. mdpi.com This prevents significant resonance interaction between the carbonyl group and the aromatic ring. mdpi.com

Crystallographic data for a derivative like Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate includes the crystal system, space group, and unit cell dimensions. researchgate.net This information is crucial for understanding packing forces within the crystal lattice, such as hydrogen bonding or van der Waals interactions, which can influence the molecule's solid-state conformation. nih.govbenchchem.com

Table 4: Crystallographic Data for a Derivative, Methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate researchgate.net

ParameterValue
Chemical FormulaC₂₀H₁₉NO₇
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.767(1)
b (Å)10.061(1)
c (Å)11.194(2)
α (°)72.845(2)
β (°)82.103(3)
γ (°)84.848(2)
Volume (ų)933.2

Computational Chemistry and Theoretical Modeling of Methyl 2 2 Methoxy 2 Oxoethyl Benzoate

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations have been employed to investigate the fundamental properties of Methyl 2-(2-methoxy-2-oxoethyl)benzoate. These computational methods offer a microscopic view of the molecule's electron distribution and energy levels, which are critical determinants of its chemical behavior.

Early theoretical studies on derivatives of dimethyl homophthalate utilized semi-empirical methods, such as the Austin Model 1 (AM1), to analyze its structure. researchgate.net More recent and sophisticated studies have employed Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to investigate the electronic structure of molecules derived from dimethyl homophthalate. benchchem.comresearchgate.net For instance, in the study of thiophene-isoquinolinone hybrids synthesized from dimethyl homophthalate, DFT calculations at the B3LYP/3-21G basis set were used for geometry optimization. researchgate.net

These calculations provide valuable data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. For example, in a half-ester intermediate formed from the condensation of dimethyl homophthalate, DFT calculations revealed that the HOMO charge density is primarily located on the thiophene (B33073) ring, indicating the likely site for electrophilic attack. researchgate.net Such insights are crucial for predicting how the molecule will interact with other reagents.

Table 1: Computational Methods and Basis Sets in Theoretical Studies

Computational MethodBasis SetApplication
AM1-Structural analysis of a lactone derivative of dimethyl homophthalate. researchgate.net
DFT (B3LYP)3-21GGeometry optimization and electronic property analysis of derivatives. researchgate.net

Reaction Pathway Elucidation through Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is an extremely effective theoretical tool for understanding the stability, kinetics, and mechanisms of chemical reactions. researchgate.net While detailed pathway elucidation for reactions of this compound itself is not extensively documented in isolation, DFT has been instrumental in studying the mechanisms of reactions where it serves as a crucial starting material. researchgate.net

A significant application is in the study of condensation reactions, such as the Stobbe-type condensation between dimethyl homophthalate and various aldehydes or ketones. researchgate.netresearchgate.net In the synthesis of novel thiophene-isoquinolinone hybrids, DFT calculations helped to understand the formation of the initial half-ester intermediate and the subsequent cyclization steps. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most probable reaction pathway. researchgate.net This theoretical approach allows for the rationalization of experimentally observed product distributions and can predict the feasibility of proposed reaction mechanisms. researchgate.net For instance, theoretical studies can confirm the structure of cyclized products and provide a basis for their spectroscopic assignments. researchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The way individual molecules of this compound interact with each other governs its physical properties in the solid state, such as its crystal structure. While specific predictive studies on the supramolecular assembly of this compound are not widely published, analysis of related structures provides insight into the likely interactions.

The presence of aromatic rings and ester (carbonyl) groups in the molecule suggests the potential for various non-covalent interactions. These include C-H···O hydrogen bonds and π-π stacking interactions between the benzene (B151609) rings. In the crystal structures of closely related derivatives, such as spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones and other isoquinolinone systems, intermolecular C-H···O and C-H···π interactions are observed to be key factors in linking molecules together. researchgate.net The experimental determination of crystal structures for compounds synthesized from dimethyl homophthalate, often achieved through single-crystal X-ray diffraction, provides the definitive data on how these molecules arrange themselves in the solid state. researchgate.netresearchgate.net These experimental structures serve as benchmarks for validating and refining computational models that can predict crystal packing and supramolecular assemblies.

The Versatile Role of this compound in the Synthesis of Complex Molecules

This compound, a diester compound, is emerging as a valuable precursor in the synthesis of intricate molecular architectures. Its unique structural features, possessing both an aromatic ring and two ester functionalities, provide multiple reactive sites for chemical transformations. This allows for its utility in the construction of diverse organic molecules, including heterocyclic systems and advanced pharmaceutical intermediates. This article explores the applications of this compound in the synthesis of complex molecules, highlighting its role in the formation of heterocyclic compounds, its significance in pharmaceutical research, and its potential in the development of novel materials.

Emerging Research Frontiers and Future Perspectives for Methyl 2 2 Methoxy 2 Oxoethyl Benzoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers a paradigm shift from traditional batch processing, promising enhanced safety, efficiency, and scalability for the production of fine chemicals. While specific studies on the continuous flow synthesis of Methyl 2-(2-methoxy-2-oxoethyl)benzoate are not yet widespread, the principles and successes demonstrated with related aromatic esters and diesters provide a strong foundation for future exploration.

Flow chemistry's inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents in smaller, contained volumes, are particularly relevant for the synthesis of this compound. For instance, esterification reactions, a common method for producing such diesters, are often equilibrium-limited and can benefit from the rapid removal of byproducts, a feature readily achievable in a flow setup.

Future research in this area is expected to focus on the development of packed-bed reactors containing immobilized catalysts, which would streamline the synthesis and purification processes. The integration of real-time analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), into an automated flow system would enable continuous monitoring and optimization of the reaction, leading to higher yields and purity.

Table 1: Potential Advantages of Flow Synthesis for this compound

Parameter Batch Synthesis Flow Synthesis (Projected)
Heat Transfer Limited, potential for hotspots Excellent, high surface-area-to-volume ratio
Mass Transfer Often diffusion-limited Enhanced, efficient mixing
Safety Larger volumes of reagents Smaller reactor volumes, contained system
Scalability Non-linear, often challenging Linear, numbering-up or scaling-up
Process Control Manual or semi-automated Fully automated with real-time monitoring

| Byproduct Removal | Post-reaction workup | In-line separation possible |

Sustainable Synthesis and Green Chemistry Principles Applied to its Production and Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For this compound, this translates to exploring renewable feedstocks, employing greener solvents, utilizing catalytic methods over stoichiometric reagents, and designing energy-efficient processes.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have shown remarkable efficiency and selectivity in the synthesis of various esters under mild conditions. The enzymatic synthesis of aromatic-aliphatic polyesters using lipases like Candida antarctica lipase (B570770) B (CALB) has been successfully demonstrated. waseda.jpnih.gov This approach could be adapted for the synthesis of this compound, potentially from bio-derived starting materials, thereby reducing reliance on petrochemical feedstocks.

The replacement of conventional volatile organic compounds (VOCs) with green solvents is another key area of research. Solvents derived from biomass, such as Cyrene™, or the use of supercritical fluids like carbon dioxide, could significantly reduce the environmental footprint of the synthesis process. google.commdpi.com

Furthermore, the development of solid acid or base catalysts for the esterification or transesterification reactions can simplify product purification and allow for catalyst recycling, aligning with the principles of atom economy and waste reduction. For example, the use of solid acid catalysts has been explored for the synthesis of other methyl benzoates.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry Principle Conventional Approach Potential Green Alternative
Prevention Use of stoichiometric reagents, leading to waste Catalytic methods, high atom economy
Atom Economy Often moderate High, especially in catalytic additions
Less Hazardous Synthesis Use of hazardous reagents and solvents Biocatalysis, use of non-toxic reagents
Safer Solvents & Auxiliaries Use of VOCs (e.g., toluene, benzene) Green solvents (e.g., Cyrene™, water, scCO2)
Energy Efficiency High-temperature reactions Mild reaction conditions (e.g., biocatalysis)
Renewable Feedstocks Petroleum-based starting materials Bio-derived starting materials

| Catalysis | Stoichiometric acid/base catalysts | Heterogeneous catalysts, enzymes |

Exploration of Novel Reactivity Modalities and Catalyst Development

The rich functionality of this compound makes it an excellent candidate for exploring novel reactivity and developing new catalytic systems. Recent advancements in transition-metal catalysis have opened up new avenues for the transformation of aromatic esters, moving beyond their traditional role as simple carboxylate derivatives.

A particularly exciting development is the "ester dance" reaction, where an ester group can be translocated to a different position on the aromatic ring under palladium catalysis. waseda.jp This unprecedented transformation could allow for the synthesis of novel isomers of this compound, which may possess unique properties and applications.

Furthermore, decarbonylative coupling reactions, catalyzed by metals like nickel and palladium, enable the use of the ester group as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net This opens up the possibility of using this compound as a building block for the synthesis of more complex molecules through the selective functionalization of the aromatic ring.

The development of new catalysts is central to unlocking these novel reactivity patterns. Research is likely to focus on designing ligands that can fine-tune the electronic and steric properties of the metal center, thereby controlling the selectivity and efficiency of these transformations. The exploration of earth-abundant metal catalysts as alternatives to precious metals like palladium is also a key trend in sustainable chemistry.

Table 3: Emerging Catalytic Transformations for Aromatic Diesters

Reaction Type Catalyst System (Example) Potential Transformation of this compound
Ester Dance Reaction Palladium/dcypt Isomerization to other benzene (B151609) dicarboxylate derivatives
Decarbonylative C-H Arylation Nickel/dcype Coupling with arenes to form biaryl structures
Decarbonylative Alkynylation Palladium/Copper Introduction of alkyne moieties onto the aromatic ring

| Deoxygenative Coupling | Palladium | Formation of new C-P or other C-heteroatom bonds |

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-methoxy-2-oxoethyl)benzoate, and how can reaction yields be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 2-methoxybenzoic acid derivatives with bromoacetate esters in dimethylformamide (DMF) using potassium carbonate as a base . For example:

  • Procedure : Mix 2-methoxybenzoic acid (1.0 g, 6.5 mmol), potassium carbonate (0.98 g, 7.1 mmol), and 2-bromo-1-(substituted-phenyl)ethanone (1.45 g, 6.5 mmol) in DMF (10 mL) under stirring at room temperature for 2 hours. Crystallize from ethanol for purification (yield: 95%) .
  • Yield Optimization : Yields vary widely (0–99%) depending on substituents and reaction conditions. For example, electron-withdrawing groups on the phenyl ring reduce steric hindrance, improving yields .
Reaction Conditions Yield Range Key Factors
DMF, K₂CO₃, RT, 2h6–95%Solvent polarity, base strength

Q. How can the purity and structural integrity of this compound be validated?

  • 1H/13C NMR : Confirm ester carbonyl signals (~δ 170 ppm in 13C NMR) and aromatic protons (δ 6.8–8.0 ppm in 1H NMR) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.058 for C₁₀H₁₀O₄) .
  • Chromatography : Use silica gel chromatography (e.g., DCM:MeOH 9:1) to isolate impurities .

Q. What are the key physicochemical properties relevant to its solubility and reactivity?

  • Molecular Weight : 194.184 g/mol .
  • LogP : 1.016 (indicative of moderate lipophilicity) .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and ethanol; insoluble in water .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in its stereochemical configuration?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical for determining bond lengths, angles, and dihedral deviations. For example:

  • Crystal Packing : The dihedral angle between benzene rings in analogs like 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate is 86.38°, stabilized by C–H···O hydrogen bonds and π–π stacking (centroid separation: 3.78 Å) .
  • Refinement : Hydrogen atoms are placed geometrically with isotropic displacement parameters (Uiso(H) = 1.2–1.5Ueq) .

Q. What mechanistic insights explain contradictory reactivity in nucleophilic acyl substitution?

Steric hindrance from the 2-methoxy group and electronic effects of substituents influence reactivity. For instance:

  • Electron-Withdrawing Groups (e.g., Cl, F): Increase electrophilicity at the carbonyl carbon, accelerating substitution .
  • Steric Effects : Bulky substituents at the ortho position reduce yields due to hindered nucleophilic attack .

Q. How can computational modeling predict its bioactivity or interactions with enzymes?

  • Docking Studies : Use software like AutoDock to simulate binding to targets (e.g., anthracene-based enzymes) .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with inhibitory activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.